For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N,N-Dimethylisopropylamine (CAS 996-35-0)
Prepared by: Gemini, Senior Application Scientist
Abstract
N,N-Dimethylisopropylamine (DMIPA), identified by CAS number 996-35-0, is a tertiary aliphatic amine with significant utility in organic synthesis and industrial processes.[1][2] Characterized by its branched isopropyl group, DMIPA serves as a sterically hindered base and a versatile reagent in various chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, applications, and safety protocols. The information herein is curated to support researchers, chemists, and professionals in leveraging DMIPA's unique characteristics in laboratory and development settings.
Core Chemical and Physical Properties
N,N-Dimethylisopropylamine is a colorless to pale yellow liquid recognized by its strong, amine-like odor.[1] Its physical properties are critical for its application in experimental design, particularly concerning reaction conditions and purification methods.
| Property | Value | Source(s) |
| CAS Number | 996-35-0 | [1][3][4] |
| Molecular Formula | C₅H₁₃N | [1][5] |
| Molecular Weight | 87.16 g/mol | [4][5][6] |
| Appearance | Colorless to almost colorless, clear liquid | [1][3] |
| Odor | Strong, amine-like | [1] |
| Boiling Point | 65.5 °C at 752 mmHg | [3][5] |
| Melting Point | -115.88 °C (estimate) | [5] |
| Density | 0.715 g/mL at 25 °C | [3][5] |
| Refractive Index (n²⁰/D) | 1.3905 | [3][5] |
| Flash Point | -24 °C (-11.2 °F) to -9 °C | [4][5] |
| Vapor Pressure | 189.9 hPa at 20 °C | |
| Water Solubility | 100 g/L at 25 °C; fully miscible | [4][5] |
| pKa | 9.91 ± 0.50 (Predicted) | [5] |
| Log P (Octanol/Water) | 0.89 |
Molecular Structure and Spectroscopic Profile
The structure of DMIPA consists of a central nitrogen atom bonded to two methyl groups and one isopropyl group.[1] This arrangement is fundamental to its chemical behavior, particularly its basicity and steric hindrance.
Caption: Molecular structure of N,N-Dimethylisopropylamine.
Spectroscopic Data for Characterization
-
¹H NMR: The proton NMR spectrum is a key tool for identity confirmation. Expected signals include a septet for the isopropyl methine proton (CH), a doublet for the two isopropyl methyl groups (CH₃), and a singlet for the two N-methyl groups (N-CH₃).[7]
-
¹³C NMR: The carbon spectrum will show distinct peaks corresponding to the N-methyl carbons, the isopropyl methyl carbons, and the isopropyl methine carbon.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching and bending vibrations. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) confirms its tertiary amine structure.[8]
-
Mass Spectrometry: Electron ionization (EI) mass spectrometry typically shows a prominent molecular ion peak (m/z = 87). The most abundant fragment ion is often observed at m/z = 72, corresponding to the loss of a methyl group ([M-15]⁺).[6]
Synthesis Pathways
DMIPA is synthesized through standard alkylation procedures. A common industrial and laboratory approach involves the reaction of a secondary amine with an alkylating agent. One plausible and efficient method is the alkylation of dimethylamine with an isopropyl halide, such as isopropyl chloride or bromide.
Caption: General synthesis pathway for DMIPA via alkylation.
Illustrative Laboratory Synthesis Protocol
This protocol is adapted from general amine alkylation principles. A similar procedure is described for the synthesis of N,N-diethyl isopropylamine.[9]
-
Setup: Equip a pressure-rated reactor with a magnetic stirrer, thermocouple, and pressure gauge.
-
Charging: Charge the reactor with dimethylamine and isopropyl chloride. A molar excess of dimethylamine (e.g., 2-5 equivalents) is often used to minimize the formation of quaternary ammonium salts and to act as a base.[9]
-
Reaction: Seal the reactor and heat the mixture to a temperature between 100-200 °C. The reaction will generate pressure (e.g., 0.2-1.1 MPa).[9] Monitor the reaction progress over 4-10 hours.
-
Work-up: After cooling, vent the reactor. Add an aqueous inorganic base solution (e.g., NaOH) to the reaction mixture to neutralize any hydrochloride salts formed and bring the pH to >11.
-
Purification: Separate the organic layer. Purify the crude product by fractional distillation to yield pure N,N-Dimethylisopropylamine.
Chemical Reactivity and Key Applications
DMIPA's utility stems from its properties as a tertiary amine with moderate steric bulk. It is a good base but a relatively poor nucleophile, which allows it to be used as a proton scavenger in reactions where nucleophilic attack by the base is undesirable.[10]
Core Applications:
-
Catalysis: DMIPA is employed as a catalyst, particularly in the foundry industry for the "cold box process" to produce sand cores for casting.[2] Its basicity facilitates the curing of resins that bind the sand.
-
Alkylation Agent: It can serve as an alkylating agent itself. For instance, it is used in the palladium-catalyzed N-methylation of aniline under microwave conditions to produce N-methylaniline, a key intermediate in the synthesis of various organic compounds.[3][5]
-
Synthesis of Hypergolic Ionic Liquids: DMIPA reacts with hydrazoic acid to form a hypergolic ionic liquid.[3][5] These materials have potential applications in advanced propellant technology, as they can ignite spontaneously upon contact with an oxidizer.[5]
-
Building Block in Organic Synthesis: As a hindered amine, it is a valuable building block and non-nucleophilic base in the synthesis of pharmaceuticals and agrochemicals.[1]
Safety, Handling, and Toxicology
DMIPA is a hazardous chemical that requires strict safety protocols. It is highly flammable, corrosive, and acutely toxic if swallowed or inhaled.[4][6][11]
GHS Hazard Classification Summary
| Hazard Class | GHS Code | Signal Word | Description |
| Flammable Liquids | H225 | Danger | Highly flammable liquid and vapor.[4][6] |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[4][6][11] |
| Acute Toxicity, Inhalation | H331 | Danger | Toxic if inhaled.[6][11] |
| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage.[4][6][11] |
| Aquatic Hazard | H411 | (none) | Toxic to aquatic life with long lasting effects.[11] |
Handling and Storage Protocol
-
Engineering Controls: Always handle N,N-Dimethylisopropylamine in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[11] A suitable respirator (e.g., type ABEK filter) is required if vapors are likely to be generated.[13]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[4][14] Use explosion-proof electrical equipment and take precautionary measures against static discharge.[12][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, below +30°C.[3][4][5] Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[3][11][12]
Caption: Workflow for the safe handling and disposal of DMIPA.
Toxicological Data
-
Acute Oral Toxicity: LD50 Oral - Rat - 684 mg/kg.[11]
-
Skin Corrosion/Irritation: Causes severe skin burns in rabbits.[11]
-
Eye Damage/Irritation: Corrosive to rabbit eyes.[11]
-
Specific Target Organ Toxicity: May cause respiratory irritation upon single exposure.[11][14]
Conclusion
N,N-Dimethylisopropylamine is a versatile tertiary amine with a well-defined profile of properties that make it valuable to the chemical and pharmaceutical industries. Its role as a non-nucleophilic base, a catalyst, and a synthetic intermediate underscores its importance. However, its significant hazards necessitate rigorous adherence to safety protocols. This guide provides the foundational knowledge required for its safe and effective application in research and development.
References
-
CPAChem. (2025). Safety data sheet - N,N-Dimethylisopropylamine CAS:996-35-0. [Link]
-
LookChem. Cas 996-35-0,N,N-DIMETHYLISOPROPYLAMINE. [Link]
-
PETRAMIN S.A. DE C.V. Safety Data Sheet: Dimethylisopropylamine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70452, N,N-Dimethylisopropylamine. [Link]
-
Cheméo. Chemical Properties of 2-Propanamine, N,N-dimethyl- (CAS 996-35-0). [Link]
-
Alkali Scientific. N,N-Dimethylisopropylamine, 1 X 100 mL (550051-100ML). [Link]
-
American Chemical Suppliers. n,n-dimethylisopropylamine suppliers USA. [Link]
- Google Patents. CN102180797A - Synthesis method of N,N-diethyl isopropylamine.
-
PlantaeDB. N,N-Dimethylisopropylamine - Chemical Compound. [Link]
Sources
- 1. CAS 996-35-0: Dimethylisopropylamine | CymitQuimica [cymitquimica.com]
- 2. products.basf.com [products.basf.com]
- 3. N,N-DIMETHYLISOPROPYLAMINE | 996-35-0 [chemicalbook.com]
- 4. cpachem.com [cpachem.com]
- 5. lookchem.com [lookchem.com]
- 6. N,N-Dimethylisopropylamine | C5H13N | CID 70452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N,N-DIMETHYLISOPROPYLAMINE(996-35-0) 1H NMR [m.chemicalbook.com]
- 8. N,N-DIMETHYLISOPROPYLAMINE(996-35-0) IR Spectrum [m.chemicalbook.com]
- 9. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]
- 10. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. N,N-二甲基异丙胺 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. idesapetroquimica.com [idesapetroquimica.com]
